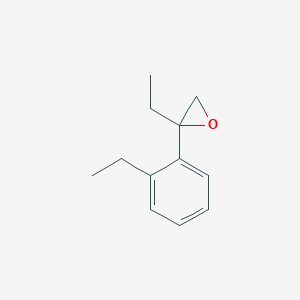

![molecular formula C16H15FN2S B2494337 (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-48-1](/img/structure/B2494337.png)

(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of derivatives similar to the compound often involves multi-step reactions that include the formation of thioether derivatives, formylation, and subsequent reactions to introduce the desired functional groups. For example, Trachsel (2003) described the synthesis of 4-thio-substituted phenylalkylamines, which share structural similarities, indicating potential synthetic routes for our compound of interest (Trachsel, 2003).

Molecular Structure Analysis

The molecular structure of fluorophenyl-indolyl derivatives is significant due to their potential biological activities. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. Nagaraju et al. (2018) reported on the crystal structure of a related fluorophenyl thiophene compound, highlighting the importance of such studies in understanding the molecular conformation and potential interaction with biological targets (Nagaraju et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with a fluorophenyl group and an indolyl moiety can vary widely, depending on the functional groups present and the reaction conditions. For instance, reactions with secondary amines can lead to various products, indicating the versatile reactivity of such compounds (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, of compounds like "(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine" are crucial for their application in drug design. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles or electrophiles, stability under various conditions, and susceptibility to oxidation or reduction, are vital for understanding the compound's behavior in biological systems. Studies on similar compounds provide insights into their chemical behavior and potential mechanisms of action (Claudi et al., 1990).

科学的研究の応用

Noncovalent Interactions in Derivatives : A study by El-Emam et al. (2020) analyzed noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including one with a (4-fluorophenyl) component, using crystallography and quantum theory of atoms-in-molecules (QTAIM). This research provides insights into the molecular interactions and stability of such compounds (El-Emam et al., 2020).

Antimicrobial Properties : Yolal et al. (2012) synthesized derivatives including a (4-fluorophenyl) component and evaluated their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity. This highlights the potential of such compounds in antimicrobial applications (Yolal et al., 2012).

Synthesis and Crystal Structure Analysis : Nagaraju et al. (2018) reported the synthesis and crystal structure of a compound involving a (4-fluorophenyl) component. The study contributes to understanding the structural properties of such molecules, useful in material science and pharmaceuticals (Nagaraju et al., 2018).

Synthesis of Related Compounds : Various studies have focused on synthesizing related compounds and analyzing their properties. These include the synthesis of indole derivatives for antiallergic applications (Menciu et al., 1999) and the synthesis of free-NH indole acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates (Cacchi et al., 2009). Such research expands the scope of applications in medicinal chemistry (Menciu et al., 1999); (Cacchi et al., 2009).

作用機序

Target of Action

The compound, also known as 2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit the growth of pathogens, reduce inflammation, or prevent the proliferation of cancer cells .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects, depending on its specific targets and mode of action.

特性

IUPAC Name |

2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOGPCPXKQEPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)